2,2'-(Adamantane-1,3-diyl)diethanol
Overview
Description
- Also known as 1,3-Bis(2-hydroxyethyl)adamantane , this compound is a white solid with a camphor-like odor.
- Its molecular formula is C14H24O2 , and it can be described as the fusion of three cyclohexane rings.
- Adamantane is the most stable isomer of C10H16 and shares a similar spatial arrangement of carbon atoms with diamond crystals.
Synthesis Analysis
- The synthesis of 2,2’-(Adamantane-1,3-diyl)diethanol involves reactions with acrylyl chloride and triethylamine in benzene, yielding diacrylate (I).
- Further purification is achieved by column chromatography on Al2O3 using chloroform as the eluent.
Molecular Structure Analysis
- The adamantane group consists of three fused cyclohexane rings, resulting in a rigid and virtually stress-free molecule.
- Its spatial arrangement of carbon atoms resembles that of diamond crystals.
Chemical Reactions Analysis
- No specific chemical reactions are reported for this compound in the literature.
Physical And Chemical Properties Analysis
- Melting Point : 270°C
- Boiling Point : Sublimes
- Solubility : Poorly soluble in water
- Refractive Index : 1.568
Scientific Research Applications
Synthesis of Functional Derivatives
2,2'-(Adamantane-1,3-diyl)diethanol serves as a precursor for the synthesis of adamantane series diethanoic acids, which are valuable for preparing other functional derivatives. Optimal reaction conditions for these syntheses have been identified through mathematical modeling, highlighting the compound's utility in organic synthesis (Butenko et al., 1992).
Adamantane-based Polymers
A new study on adamantane-based dietheramine, synthesized from 2,2'-(Adamantane-1,3-diyl)diethanol, discusses the preparation of a series of polyimides featuring the adamantane-2,2-diyl unit. These polymers exhibit high thermal stability and good solubility in organic solvents, making them attractive for high-performance materials applications (Hsiao & Li, 1998).
Chemical Transformations and Catalysis
The compound has been explored in various chemical transformations, including its role in the catalytic processes. For instance, it has been used in the generation of diamondoid hydrocarbons in SAPO-34 catalysts during methanol conversion, demonstrating its potential in catalysis and chemical engineering (Wei et al., 2012).
Safety And Hazards
- It is flammable and very toxic to aquatic life.
- Avoid release to the environment and prevent contamination of ground water systems.
- In case of exposure, follow appropriate first-aid measures.
Future Directions
- Research on adamantane derivatives continues, exploring their applications as drugs, polymers, and lubricants.
- Investigate potential uses in high-energy fuels, bioactive compounds, and pharmaceuticals.
Please note that the information provided is based on available data, and further research may yield additional insights. If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
2-[3-(2-hydroxyethyl)-1-adamantyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c15-3-1-13-6-11-5-12(7-13)9-14(8-11,10-13)2-4-16/h11-12,15-16H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUROTIPIKUBXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385263 | |
Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Adamantane-1,3-diyl)diethanol | |
CAS RN |
80121-65-9 | |
Record name | 2,2'-(Tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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